Cas no 878466-15-0 (7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol)

7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Quinolinethione, 7-methoxy-4-(3-pyridinyl)-
- 7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol
- 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
-
- MDL: MFCD08444093
- Inchi: 1S/C15H12N2OS/c1-18-11-4-5-12-13(10-3-2-6-16-9-10)8-15(19)17-14(12)7-11/h2-9H,1H3,(H,17,19)
- InChI Key: QSAGBKVIOLUOMR-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(OC)=C2)C(C2=CC=CN=C2)=CC1=S
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047212-10g |
7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol |
878466-15-0 | 95% | 10g |
¥12383.0 | 2024-04-17 | |
TRC | M229580-50mg |
7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol |
878466-15-0 | 50mg |
$ 70.00 | 2022-06-04 | ||
Aaron | AR019PW5-50mg |
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol |
878466-15-0 | 95% | 50mg |
$76.00 | 2025-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1310600-10g |
7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol |
878466-15-0 | 95% | 10g |
¥18576.00 | 2024-04-27 | |
Enamine | EN300-22121-5g |
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol |
878466-15-0 | 98% | 5g |
$465.0 | 2023-09-16 | |
A2B Chem LLC | AV31977-500mg |
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol |
878466-15-0 | 98% | 500mg |
$166.00 | 2024-04-19 | |
A2B Chem LLC | AV31977-50mg |
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol |
878466-15-0 | 98% | 50mg |
$74.00 | 2024-04-19 | |
Aaron | AR019PW5-2.5g |
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol |
878466-15-0 | 98% | 2.5g |
$457.00 | 2023-12-13 | |
Aaron | AR019PW5-10g |
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol |
878466-15-0 | 98% | 10g |
$971.00 | 2023-12-13 | |
Aaron | AR019PW5-1g |
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol |
878466-15-0 | 95% | 1g |
$244.00 | 2025-03-29 |
7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol Related Literature
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
Additional information on 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol
7-Methoxy-4-(Pyridin-3-Yl)Quinoline-2-Thiol: A Comprehensive Overview
The compound with CAS No 878466-15-0, known as 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of applications in drug discovery, electronics, and optoelectronics. The structure of 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol is characterized by a quinoline ring system substituted with a methoxy group at position 7, a pyridine ring at position 4, and a thiol group at position 2. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol as a promising candidate in the development of novel materials for electronic devices. The thiol group at position 2 plays a crucial role in enabling strong interactions with metal surfaces, making this compound ideal for applications in surface chemistry and nanotechnology. Researchers have explored its use as a building block for self-assembled monolayers (SAMs), which are essential components in the fabrication of sensors, catalytic surfaces, and molecular electronics.
The methoxy group at position 7 introduces electron-donating effects into the quinoline ring system, which significantly influences the electronic properties of the molecule. This substitution pattern enhances the compound's ability to participate in π–π interactions, making it suitable for applications in organic semiconductors and photovoltaic materials. Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol with high precision, providing valuable insights into its optical and electronic properties.
The pyridine ring at position 4 introduces additional aromaticity and conjugation into the molecule, further stabilizing its structure and enhancing its thermal stability. This feature is particularly advantageous in high-performance materials where thermal resistance is critical. Furthermore, the pyridine substituent can act as a coordinating site for metal ions, opening up possibilities for the development of metalloorganic frameworks (MOFs) and coordination polymers.
Recent research has also focused on the synthesis and characterization of 7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol using advanced synthetic techniques such as Suzuki coupling and Stille coupling reactions. These methods allow for precise control over the substitution pattern and yield high-purity compounds suitable for further studies. The synthesis of this compound involves multiple steps, including oxidation, substitution, and coupling reactions, each requiring careful optimization to achieve optimal yields.
In terms of biological applications, 7-methoxy-4-(pyridin-3-yL)quinoline_2_thiol has shown potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Preclinical studies have demonstrated its efficacy in reducing inflammation in animal models, suggesting its potential as a lead compound for drug development.
Moreover, the thiol group at position 2 enables this compound to act as a versatile ligand in coordination chemistry. It can form stable complexes with transition metals such as gold, silver, and copper, which are widely used in catalysis and sensing applications. Recent studies have explored its use as a ligand in homogeneous catalysis for reactions such as alkene epoxidation and olefin metathesis.
In conclusion, 7-methoxy_4_(pyridin_3_yl)quinoline_2_thiol is a multifaceted compound with diverse applications across various fields. Its unique chemical structure endows it with remarkable properties that make it an invaluable tool for researchers in materials science, drug discovery, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
878466-15-0 (7-methoxy-4-(pyridin-3-yl)quinoline-2-thiol) Related Products
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 61549-49-3(9-Decenenitrile)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)



